molecular formula C5H10O5 B7809820 D-ribulose CAS No. 5556-48-9

D-ribulose

Cat. No. B7809820
CAS RN: 5556-48-9
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-NQXXGFSBSA-N
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Description

D-ribulose is the D-stereoisomer of ribulose. It has a role as an Escherichia coli metabolite and a human metabolite.
D-Ribulose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
ribulose is a natural product found in Streptomyces albidoflavus, Streptomyces coelicolor, and other organisms with data available.

Scientific Research Applications

Biocatalytic Production of D-Ribulose D-Ribulose can be efficiently produced biocatalytically. The ribitol dehydrogenase from Enterobacter aerogenes, coupled with an NADH regeneration system, has been shown to convert ribitol to D-ribulose with a high yield of about 85%. This process is promising for industrial-scale production of D-ribulose and related pentoses (Singh et al., 2016).

Metabolic Pathways Involving D-Ribulose D-Ribulose is a key intermediate in the metabolism of D-arabinose and ribitol. Different organisms like Aerobacter aerogenes and Escherichia coli use varying enzymes like D-ribulokinase and L-fuculokinase for the phosphorylation of D-ribulose, highlighting its metabolic versatility (Leblanc & Mortlock, 1972).

Isolation of Ribulose Bisphosphate Carboxylase/Oxygenase Research on the isolation of ribulose bisphosphate carboxylase/oxygenase from sources like spinach leaves has been conducted. This enzyme plays a crucial role in photosynthetic processes, emphasizing the importance of D-ribulose in plant biology (Hall & Tolbert, 1978).

Enzymic Synthesis of D-Ribulose D-Ribulose can be synthesized both chemically and enzymatically. Enzymic methods, like the use of ribitol dehydrogenase, generally yield biologically more active D-ribulose. This approach has been applied using whole cells of strains like Klebsiella aerogenes, offering high yields and ease of recovery (Mortlock, 1975).

Applications in Food, Agriculture, and Medicine Industries L-Fuculose and D-ribulose, used in food, agriculture, and medicine industries, are synthesized through enzymes like L-fucose isomerase and D-arabinose isomerase. These rare sugars, including D-ribulose, have significant applications in drug development (Iqbal et al., 2020).

Role in Glucose Precursor Synthesis D-Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) plays a critical role in the synthesis of glucose precursors. Research has focused on enhancing the efficiency of this process through techniques like immobilizing RuBisCO in microfluidic reactors, demonstrating potential applications in food production and space colonization (Zhu et al., 2019).

properties

IUPAC Name

(3R,4R)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204115
Record name Ribulose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-ribulose

CAS RN

488-84-6, 5556-48-9
Record name D-Ribulose
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribulose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Ribulose
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Record name Ribulose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-erythro-pent-2-ulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.989
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Record name RIBULOSE, DL-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name RIBULOSE, D-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7U4KG0138
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,610
Citations
W Liang, S Ouyang, N Shaw, A Joachimiak… - The FASEB …, 2011 - ncbi.nlm.nih.gov
… reversible conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate, we have solved, for the first time, the structures of the binary complexes of hRPE with d-ribulose 5-phosphate …
Number of citations: 40 www.ncbi.nlm.nih.gov
MW Iqbal, T Riaz, HAM Hassanin, D Ni, IM Khan… - Enzyme and Microbial …, 2019 - Elsevier
… d-Ribulose and l-fuculose are applicable in a variety of … d-Ribulose is a rare aldopentose that plays a crucial role in … to extract rare sugars such as d-ribulose and l-fuculose by …
Number of citations: 16 www.sciencedirect.com
S Bhattacharya, M Schiavone, J Gomes… - Journal of …, 2004 - Elsevier
A novel scheme employing enzymatic catalysts is described enabling conversion of d-ribulose-1,5-bisphosphate (RuBP) from 3-phospho-d-glycerate (3-PGA) without loss of carbon. …
Number of citations: 35 www.sciencedirect.com
R Sulpice, H Tschoep, M Von Korff… - Plant, Cell & …, 2007 - Wiley Online Library
… for D-ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) in Arabidopsis rosettes. Initial Rubisco activity was assayed at different D-ribulose-1… V max and K m for D-ribulose-1,5-…
Number of citations: 88 onlinelibrary.wiley.com
FC Hartman, MR Harpel - Annual review of biochemistry, 1994 - annualreviews.org
The importance of D-ribulose-1, 5-bisphosphate carboxylase/oxygenase (Ru bisco, EC 4.1. 1. 39) would be difficult to exaggerate, because it provides the only quantitatively significant …
Number of citations: 418 www.annualreviews.org
TS Baker, D Eisenberg, FA Eiserling… - Journal of molecular …, 1975 - Elsevier
Single crystals of d-ribulose-1,5-diphosphate carboxylase from tobacco leaves, Nicotiana tabacum (variety Turkish Samsun), have been examined by X-ray diffraction, electron …
Number of citations: 137 www.sciencedirect.com
MW Iqbal, T Riaz, S Mahmood, K Ali, IM Khan… - International Journal of …, 2021 - Elsevier
… L-Fuculose and D-ribulose are kinds of rare sugars used in … The enzymatic production of L-fuculose and D-ribulose through L-… to produce L-fuculose and D-ribulose and its uses in food, …
Number of citations: 16 www.sciencedirect.com
WT Williamson, WA Wood - Methods in enzymology, 1966 - Elsevier
Publisher Summary This chapter discusses the determination of D-ribulose 5-phosphate 3-epimerase. The assay method determines the rate of formation of D-xylulose 5-phosphate in …
Number of citations: 27 www.sciencedirect.com
EJ Oliver, TM Bisson, DJ LeBlanc, RP Mortlock - Analytical Biochemistry, 1969 - Elsevier
… and d-ribulokinase deficient has been utilized for the oxidation of ribitol to d-ribulose. The yield of d-ribulose was essentially quantitative based upon the amount of ribitol added to the …
Number of citations: 24 www.sciencedirect.com
K Sasajima, M Yoneda - Agricultural and Biological Chemistry, 1974 - Taylor & Francis
… pathway is lacking in these strains and supports the results of enzymatic studies which suggest that mutants Shi5 and Shi7 lack transketolase and that mutant Gluc34 lacks D-ribulose-5…
Number of citations: 25 www.tandfonline.com

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